Tropan

Übersicht

Beschreibung

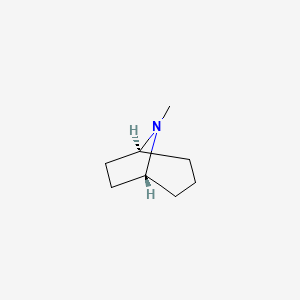

Tropane alkaloids are a class of nitrogenous compounds characterized by the tropane skeleton, a bicyclic structure consisting of a seven-membered ring and a five-membered ring. These compounds are primarily found in plants of the Solanaceae family and have been extensively studied for their diverse pharmacological properties and chemical synthesis methods.

Synthesis Analysis

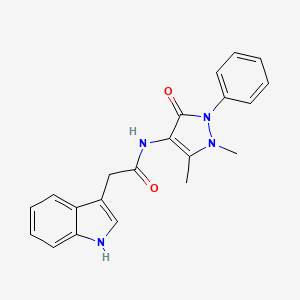

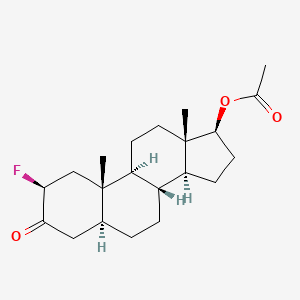

The synthesis of enantiomerically enriched tropane derivatives has been achieved through intramolecular Pd-catalyzed alkene difunctionalization reactions, enabling the conversion of N-aryl-γ-aminoalkenes to tropane products with high yield and retention of enantiopurity (Schultz & Wolfe, 2011). Solid-phase synthesis methods have also been developed for the preparation of tertiary N-methyl amines, including tropanes, showcasing the versatility of modern synthetic methodologies in generating tropane derivatives (Sienkiewicz & Lazny, 2010).

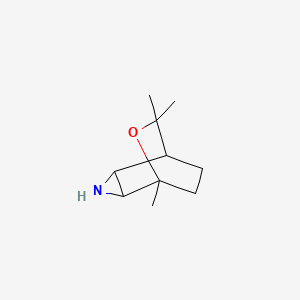

Molecular Structure Analysis

Tropane alkaloids are defined by their unique 8-azabicyclo[3.2.1]octane core, a structure that has inspired various synthetic strategies for the construction of tropane and its analogues. Recent approaches involve the construction of this core through aziridination and vinyl aziridine rearrangement, providing a robust platform for the production of tropane analogs (Chow et al., 2023).

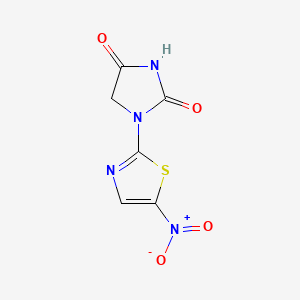

Chemical Reactions and Properties

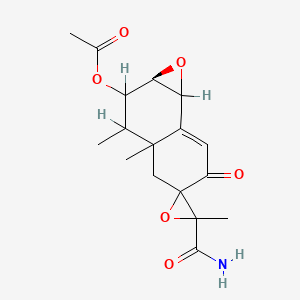

Tropane alkaloids' biosynthesis involves unique enzymes and reactions, such as the involvement of an unusual type III polyketide synthase and non-enzymatic condensation processes, elucidating the complex pathways leading to these compounds in nature (Huang et al., 2019). Additionally, the synthesis of tropane derivatives explores various chemical reactions, including Brønsted acid-catalyzed pseudotransannular desymmetrization, highlighting the diverse methodologies employed in accessing the tropane scaffold (Rodríguez et al., 2020).

Wissenschaftliche Forschungsanwendungen

Gegenmittel und Anästhetika

Tropanalkaloide (TAs) sind große sekundäre Metabolitalkaloide, die in der Synthese von Gegenmitteln und Anästhetika weit verbreitet sind {svg_1}. Sie werden im medizinischen Bereich eingesetzt, um den Auswirkungen bestimmter Vergiftungen entgegenzuwirken und Anästhesie während chirurgischer Eingriffe herbeizuführen {svg_2}.

Antiemetika und Medikamente gegen Reisekrankheit

TAs werden auch in der Synthese von Antiemetika und Medikamenten gegen Reisekrankheit eingesetzt {svg_3}. Diese Medikamente werden verwendet, um Übelkeit und Erbrechen zu verhindern, die durch Reisekrankheit, Chemotherapie, Strahlentherapie und Operationen verursacht werden {svg_4}.

Antispasmodika

Prominente Beispiele für Tropan-basierte Medikamente sind Hyoscin-Butylbromid, das für seine antispasmodischen Eigenschaften bekannt ist {svg_5}. Diese Medikamente werden eingesetzt, um Spasmen oder Krämpfe im Magen, Darm und der Blase zu lindern {svg_6}.

Behandlung von Atemwegserkrankungen

This compound-basierte Medikamente wie Ipratropium werden als Bronchodilatatoren eingesetzt {svg_7}. Diese Medikamente helfen, die Atemwege in der Lunge zu entspannen und zu öffnen, was das Atmen erleichtert {svg_8}.

Behandlung von Harnwegsfunktionsstörungen und Reizdarmsyndrom

TAs werden derzeit zur Behandlung von Harnwegsfunktionsstörungen und Reizdarmsyndrom eingesetzt {svg_9}. Sie helfen, Muskelspasmen in den Harnwegen und im Darm zu reduzieren und so Linderung von diesen Beschwerden zu verschaffen {svg_10}.

Einsatz in der Augenheilkunde

Atropin, ein this compound-basiertes Medikament, wird als Mydriatikum eingesetzt {svg_11}. Dies bedeutet, dass es verwendet wird, um die Pupillen während Augenuntersuchungen zu erweitern {svg_12}.

Gegenmittel gegen Vergiftung mit Organophosphorverbindungen

TAs werden als Gegenmittel gegen Vergiftung mit Organophosphorverbindungen eingesetzt {svg_13}. Sie wirken, indem sie die Wirkung von Acetylcholin, einem Neurotransmitter im zentralen und peripheren Nervensystem, blockieren {svg_14}.

Forschung und Entwicklung

Die Forschung an TAs entwickelt sich rasant, mit der Beteiligung zahlreicher Länder, Forschungseinrichtungen und Forscher {svg_15}. Aktuelle Forschungsthemen zu TAs umfassen die Biosynthese, die In-vitro-Synthese, die chemische Synthese und die Bestimmungsmethoden {svg_16}.

Wirkmechanismus

Target of Action

Tropane alkaloids (TAs) are known for their anticholinergic properties. They primarily target the neurotransmitter acetylcholine in the central and peripheral nervous system. They bind at either muscarinic and/or nicotinic receptors, blocking the action of acetylcholine .

Mode of Action

The mode of action of TAs involves the inhibition of acetylcholine by acting as competitive antagonists at muscarinic receptors. This blocks the binding of acetylcholine to the central nervous system and parasympathetic postganglionic muscarinic receptors . In cardiac uses, TAs work as nonselective muscarinic acetylcholinergic antagonists, increasing firing of the sinoatrial node (SA) and conduction through the atrioventricular node (AV) of the heart, opposing the actions of the vagus nerve, blocking acetylcholine receptor sites, and decreasing bronchial secretions .

Biochemical Pathways

The biosynthesis of TAs is best documented on the molecular genetic and biochemical level from solanaceous species. The structure-function relationships of tropane biosynthetic enzymes are critical to understanding regulation, turnover, and flux of metabolites through the pathway . Tropane alkaloid biosynthesis has arisen at least twice during the evolution of angiosperms .

Pharmacokinetics

The pharmacokinetics of TAs have been studied in human subjects, after intravenous and intranasal administration. Based on the one-compartment model data, intravenous administration displayed first-order elimination while intranasal exhibited both first-order absorption and elimination . The urinary excretion rates of TAs vary, with some being excreted more than others .

Result of Action

The molecular and cellular effects of TAs are primarily due to their anticholinergic properties. They are used as antiemetics, anesthetics, antispasmodics, bronchodilators, and mydriatics . They also serve as lead compounds to generate more effective drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TAs. For example, endophytes have been found to be closely related to tropane alkaloids accumulation in Anisodus tanguticus and contribute to promote sustainable development, cultivation, and precision medicine of Anisodus tanguticus . The production of TAs is geography dependent and root endophytes are the primary drivers of tropane alkaloids accumulation, especially endophytic fungi .

Safety and Hazards

Eigenschaften

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-9-7-3-2-4-8(9)6-5-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRPYZSEQKXZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879243 | |

| Record name | Tropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

529-17-9 | |

| Record name | Tropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1204721.png)

![4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide](/img/structure/B1204730.png)

![3-[2-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-oxopyrrol-2-ylidene]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methylidene]-5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-5-oxopyrrol-2-yl]methylidene]-4-(carboxymethyl)pyrrol-3-yl]propanoic acid](/img/structure/B1204732.png)

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate](/img/structure/B1204734.png)